6-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-4-ethyl-3-methylpyridazine
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Overview
Description
6-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-4-ethyl-3-methylpyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridazine ring fused with a pyrazolo[1,5-a]pyrimidine moiety, making it a unique and potentially valuable molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-4-ethyl-3-methylpyridazine typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through a copper-catalyzed reaction, where 7-O-propargylated pyrazolo[1,5-a]pyrimidines react with 1-azidoglycosides under microwave-assisted conditions . The resulting intermediate is then further reacted with piperidin-4-ylmethanol and 4-ethyl-3-methylpyridazine under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
6-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-4-ethyl-3-methylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridazine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-4-ethyl-3-methylpyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 6-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-4-ethyl-3-methylpyridazine involves its interaction with specific molecular targets and pathways. The pyrazolo[1,5-a]pyrimidine moiety is known to mimic the structural features of biogenic purines, allowing it to bind to enzymes or receptors involved in critical cellular processes . This binding can inhibit or modulate the activity of these targets, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-4-ethyl-3-methylpyridazine stands out due to its unique combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H28N6O |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
7-[4-[(5-ethyl-6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H28N6O/c1-5-18-12-20(24-23-16(18)4)28-13-17-6-8-26(9-7-17)21-11-14(2)22-19-10-15(3)25-27(19)21/h10-12,17H,5-9,13H2,1-4H3 |
InChI Key |
LVBPIRKQMPPWDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN=C1C)OCC2CCN(CC2)C3=CC(=NC4=CC(=NN43)C)C |
Origin of Product |
United States |
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